molecular formula C5H3BrN4 B12964477 7-Bromoimidazo[2,1-f][1,2,4]triazine

7-Bromoimidazo[2,1-f][1,2,4]triazine

Cat. No.: B12964477
M. Wt: 199.01 g/mol
InChI Key: WMYDNPLJGVOXKL-UHFFFAOYSA-N
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Description

Significance of the Imidazo[2,1-f]nih.govresearchgate.netachemblock.comtriazine Scaffold in Chemical Biology and Drug Discovery

The imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine scaffold is a fused heterocyclic system that has garnered significant attention in the realms of chemical biology and drug discovery. Its rigid, planar structure provides a unique three-dimensional arrangement for substituent groups, which can lead to specific and high-affinity interactions with biological targets. This structural motif is considered a "privileged" scaffold, meaning it is capable of binding to multiple, diverse protein targets.

Derivatives of the related pyrrolo[2,1-f] nih.govresearchgate.netachemblock.comtriazine have shown a wide array of biological activities, including acting as inhibitors for various kinases, which are crucial targets in cancer therapy. acs.org For instance, the pyrrolo[2,1-f] nih.govresearchgate.netachemblock.comtriazine nucleus has been identified as a novel kinase inhibitor template that can effectively mimic the well-established quinazoline (B50416) kinase inhibitor scaffold. chembk.com This mimicry allows for the development of potent and selective inhibitors of key enzymes involved in cell signaling pathways. The imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine system, being a bioisostere of the pyrrolo[2,1-f] nih.govresearchgate.netachemblock.comtriazine, is also explored for similar biological activities.

The versatility of the imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine core allows for the synthesis of a large number of derivatives, providing a rich chemical space for the discovery of new therapeutic agents. nih.gov Researchers have successfully synthesized various substituted imidazo[2,1-c] nih.govresearchgate.netachemblock.comtriazines that have demonstrated significant antimicrobial activities. researchgate.net

Overview of Condensed Heterobicyclic Systems in Medicinal Chemistry

Condensed heterobicyclic systems, which are structures containing two or more fused rings with at least one heteroatom, are of paramount importance in medicinal chemistry. researchgate.net These systems are integral components of numerous natural products and synthetic drugs. Their conformational rigidity and defined spatial arrangement of functional groups make them ideal candidates for interacting with the specific binding sites of biological macromolecules.

The presence of heteroatoms like nitrogen, oxygen, and sulfur in these ring systems introduces dipoles and hydrogen bonding capabilities, which are critical for molecular recognition and binding affinity. More than 90% of new drugs contain heterocyclic moieties, underscoring their significance in the pharmaceutical industry. researchgate.net The development of novel synthetic methodologies has further expanded the accessibility and diversity of these complex molecular architectures, fueling their continued exploration in drug discovery programs.

Historical Context of Imidazo[2,1-f]nih.govresearchgate.netachemblock.comtriazine Research

While specific historical details for 7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine are not extensively documented in readily available literature, the broader history of related fused triazine systems provides valuable context. The analogous pyrrolo[2,1-f] nih.govresearchgate.netachemblock.comtriazine scaffold was first synthesized in the late 1970s. nih.gov However, it was not until much later that its significant potential in medicinal chemistry was fully realized, particularly with the discovery of its utility as a kinase inhibitor template. chembk.com

The synthesis of the imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine ring system itself has been a subject of academic research, with various synthetic routes being developed. For instance, a method for the synthesis of C-ribosyl imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazines was reported, highlighting the interest in creating nucleoside analogues with this scaffold for potential therapeutic applications. rsc.org The exploration of different synthetic strategies continues to be an active area of research, aiming to provide efficient access to a wide range of derivatives for biological screening. researchgate.net

Scope and Objectives of Research on 7-Bromoimidazo[2,1-f]nih.govresearchgate.netachemblock.comtriazine

Research on 7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine is primarily driven by its potential as a key intermediate in the synthesis of more complex molecules with desired biological activities. The bromine atom at the 7-position serves as a versatile chemical handle, allowing for a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These reactions enable the introduction of diverse substituents at this position, facilitating the exploration of the structure-activity relationship (SAR) of the resulting compounds.

The primary objectives of research involving this compound include:

The development of efficient and scalable synthetic routes to 7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine.

Its utilization as a building block for the creation of libraries of novel imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine derivatives.

The investigation of the physicochemical and pharmacological properties of these new derivatives.

The ultimate goal is to identify lead compounds with promising therapeutic potential for further development.

Compound Data

Below are tables detailing the key chemical identifiers and computed properties for derivatives of the 7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine scaffold.

Table 1: Chemical Identifiers for 7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazine Derivatives

Compound NameMolecular FormulaCAS Number
7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazin-4-amineC5H4BrN51235374-44-3 nih.govindofinechemical.com
7-bromo-4-chloroimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazineC5H2BrClN4Not Available
7-bromo-2,4-bis(methylsulfanyl)imidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazineC7H7BrN4S21062135-87-8 achemblock.com

Table 2: Computed Physicochemical Properties of 7-Bromoimidazo[2,1-f] nih.govresearchgate.netachemblock.comtriazin-4-amine

PropertyValueSource
Molecular Weight214.02 g/mol PubChem nih.gov
XLogP30.4PubChem nih.gov
Hydrogen Bond Donor Count2PubChem nih.gov
Hydrogen Bond Acceptor Count4PubChem nih.gov
Rotatable Bond Count0PubChem nih.gov
Exact Mass212.96501 DaPubChem nih.gov
Monoisotopic Mass212.96501 DaPubChem nih.gov
Topological Polar Surface Area69.1 ŲPubChem nih.gov
Heavy Atom Count11PubChem nih.gov

Properties

Molecular Formula

C5H3BrN4

Molecular Weight

199.01 g/mol

IUPAC Name

7-bromoimidazo[2,1-f][1,2,4]triazine

InChI

InChI=1S/C5H3BrN4/c6-4-1-8-5-2-7-3-9-10(4)5/h1-3H

InChI Key

WMYDNPLJGVOXKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=N1)C=NC=N2)Br

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of the Imidazo 2,1 F 1 2 3 Triazine System

Halogenation Reactions and Regioselective Bromine Introduction

The introduction of a halogen atom, particularly bromine, onto the imidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine core is a crucial first step for many derivatization strategies, as it provides a handle for subsequent cross-coupling and substitution reactions. The regioselectivity of this halogenation is of paramount importance.

Research into the halogenation of similar imidazo-fused heterocycles has explored various methods. For instance, metal-free electrochemical bromination using tetra-n-butylammonium bromide (TBAB) has been shown to be an effective and environmentally friendly method for the regioselective bromination of several imidazo (B10784944) heteroaromatic motifs. This method utilizes TBAB as both the brominating agent and the electrolyte, proceeding via anodic oxidation and cathodic reduction.

In the context of the broader pyrrolo[2,1-f] nih.govnih.govwikipedia.orgtriazine system, which is structurally related, bromination has been achieved using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH). nih.gov The regioselectivity of the bromination of the imidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine system itself is influenced by the electronic nature of the fused rings. The synthesis of 7-bromo-substituted imidazotriazines has been documented, indicating a preference for substitution at the C7 position.

Functionalization of the Imidazo[2,1-f]nih.govnih.govwikipedia.orgtriazine Scaffold

The 7-bromo derivative of imidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine is a key intermediate for introducing a wide array of functional groups, enabling the exploration of the chemical space around this privileged scaffold.

Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of carbon-nitrogen bonds is a fundamental transformation in the synthesis of biologically active molecules. organic-chemistry.org For the 7-bromoimidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine system, C-N bond formation allows for the introduction of various amine functionalities. One prominent example is the synthesis of 7-Bromoimidazo[2,1-f] nih.govnih.govwikipedia.orgtriazin-4-amine. rsc.org

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and has been successfully applied to various halo-imidazoles and related heterocycles. wikipedia.orgresearchgate.net This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple an amine with an aryl halide. While specific conditions for the amination of 7-bromoimidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine are not detailed in the provided search results, the existence of aminated products suggests the feasibility of such transformations.

In analogous systems, such as 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine, nucleophilic aromatic substitution (SNAr) with amines like morpholine (B109124) has been demonstrated to yield mono- and di-aminated products under thermal conditions in solvents like DMF or MeCN. nih.govresearchgate.net

Introduction of Diverse Substituents for Structural Variation

Beyond amination, the 7-bromo group can be displaced by other nucleophiles or participate in various coupling reactions to introduce a wide range of substituents. For instance, the synthesis of 7-bromo-2,4-bis(methylsulfanyl)imidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine highlights that the core can be functionalized at multiple positions. researchgate.net

The displacement of bromine by oxygen nucleophiles has been shown in related di-bromo heterocycles. For example, treatment of 4,7-dibromo nih.govnih.govresearchgate.netthiadiazolo[3,4-d]pyridazine with sodium methoxide (B1231860) in methanol (B129727) can lead to the selective mono- or di-substitution, depending on the stoichiometry of the base. nih.gov Similarly, reaction with sodium phenoxide can yield the corresponding phenoxy-substituted derivative. nih.gov These examples suggest that 7-bromoimidazo[2,1-f] nih.govnih.govwikipedia.orgtriazine could undergo similar transformations to introduce alkoxy or aryloxy groups.

Structure Activity Relationship Sar Studies of Imidazo 2,1 F 1 2 3 Triazine Derivatives

Elucidation of Key Structural Motifs Correlating with Biological Activity

The biological activity of imidazo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine derivatives is highly dependent on the nature and position of substituents on the fused ring system. SAR studies on related fused heterocyclic systems, such as imidazo[1,2-a] Current time information in Pasuruan, ID.nih.govcapes.gov.brtriazines and pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazines, have provided valuable insights into the key structural motifs required for potent biological, particularly kinase inhibitory, activity. capes.gov.bracs.org

For instance, in a series of imidazo[1,2-a] Current time information in Pasuruan, ID.nih.govcapes.gov.brtriazines developed as focal adhesion kinase (FAK) inhibitors, the fusion of an imidazole (B134444) ring to the triazine core was a critical design element that led to compounds with IC50 values in the nanomolar range. acs.org Similarly, for pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine-based inhibitors of Met kinase, the pyrrolotriazine core was identified as a key scaffold, with further optimization achieved by introducing polar side chains. capes.gov.br

Docking studies of imidazo[5,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazin-2-amines into the active site of polo-like kinase 1 (PLK1) have suggested that the triazine nitrogen atoms can form crucial hydrogen bond interactions with hinge region residues of the kinase. lookchem.com Specifically, the triazine 4-N was proposed to act as a key hydrogen bond acceptor with the hinge residue Cys133 in PLK1. lookchem.com This interaction is a common feature for many kinase inhibitors and highlights the importance of the nitrogen arrangement in the imidazotriazine core for anchoring the molecule within the ATP-binding pocket.

Furthermore, the amino group at certain positions, such as the 4-amino group in pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazin-4-amines, has been identified as a novel chemotype for selective PI3Kδ inhibition. nih.gov

Impact of Bromine Substitution on Molecular Interactions and Bioactivity

The introduction of a bromine atom at the 7-position of the imidazo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine ring can significantly influence the compound's physicochemical properties and its interactions with biological targets. Halogen atoms, particularly bromine, are known to participate in halogen bonding, a non-covalent interaction with electron-donating atoms that can enhance binding affinity and selectivity.

In a study of 1,2,4-triazine (B1199460) derivatives as G-protein-coupled receptor 84 (GPR84) antagonists, the introduction of halide substituents on the aryl groups at the 5- and 6-positions of the triazine ring led to a decrease in activity that was dependent on the atomic size of the halogen. nih.gov This suggests that steric factors and the electronic nature of the halogen are critical for molecular recognition.

While direct SAR data for 7-bromoimidazo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine is limited in the available literature, studies on related heterocyclic systems provide some insights. For example, in a series of 6-(4-Bromophenyl)- Current time information in Pasuruan, ID.lookchem.comnih.govtriazolo[4,3-b] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine-3-thiol derivatives, the bromo-substituted compound was synthesized and characterized, indicating the chemical accessibility of such halogenated analogs.

The presence of a bromine atom can also alter the metabolic stability and pharmacokinetic profile of a compound. The specific impact of a 7-bromo substituent on the bioactivity of imidazo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine would depend on the specific biological target and its binding site topology.

Modulation of Biological Activity through Systematic Substituent Variation

Systematic variation of substituents at different positions of the imidazo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine scaffold has been a key strategy to optimize potency and selectivity.

In the context of imidazo[5,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazin-2-amines as PLK1 inhibitors, SAR exploration around the phenyl ring at the 7-position revealed that both electron-donating and electron-withdrawing groups were tolerated. lookchem.com However, compounds with electron-donating groups generally showed higher PLK1 activity than those with electron-withdrawing groups. lookchem.com The introduction of a 3,4,5-trimethoxyphenyl substituent at this position led to a significant improvement in potency. lookchem.com

The following table illustrates the effect of substituents at the 7-position on the PLK1 inhibitory activity of imidazo[5,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazin-2-amine analogs.

CompoundR (at position 7)PLK1 IC50 (µM)
12i3,4,5-trimethoxyphenyl0.008
15a2-methoxyphenyl0.057
15b2-chlorophenyl0.046
15c2-fluorophenyl0.048

Data extracted from a study on imidazo[5,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazin-2-amines as PLK1 inhibitors. lookchem.com

Furthermore, modifications at other positions have also been shown to be critical. For pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine-based Met kinase inhibitors, the introduction of polar side chains at the C-6 position significantly improved in vitro potency. capes.gov.br

Comparative SAR Analysis with Related Fused Heterocyclic Scaffolds (e.g., Pyrrolo[2,1-f]Current time information in Pasuruan, ID.lookchem.comnih.govtriazines)

The pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine scaffold is a closely related and extensively studied fused heterocycle that also serves as a template for potent kinase inhibitors. nih.gov A comparative analysis of the SAR of these two scaffolds reveals both similarities and differences in their structure-activity profiles.

Both scaffolds are considered purine (B94841) isosteres and have been successfully employed to target the ATP-binding site of various kinases. nih.govnih.gov The nitrogen atoms in the triazine ring of both systems are crucial for forming hydrogen bond interactions with the kinase hinge region.

The following table provides a comparative overview of the kinase inhibitory profiles of representative compounds from both scaffolds.

ScaffoldCompound ExampleTarget KinaseIC50
Imidazo[5,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazineCompound 12iPLK18 nM lookchem.com
Pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazineCompound 29JAK20.17 nM nih.gov
Pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazineCompound 19c-Met2.3 nM nih.gov
Pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazineCompound 19VEGFR-25.0 nM nih.gov

The data suggests that the pyrrolo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine scaffold has been extensively optimized to yield highly potent inhibitors for various kinases. While specific data for 7-bromo-imidazo[2,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine is not as prevalent in the literature, the SAR principles derived from the imidazo[5,1-f] Current time information in Pasuruan, ID.lookchem.comnih.govtriazine series suggest that this scaffold also holds significant potential for the development of potent and selective kinase inhibitors. The choice between the two scaffolds would likely depend on the specific kinase target and the desired selectivity profile.

Computational and Theoretical Approaches in Imidazo 2,1 F 1 2 3 Triazine Research

Molecular Docking Studies for Protein-Ligand Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this is crucial for understanding how a potential drug molecule (ligand) might interact with a biological target, typically a protein.

For the broader class of imidazo (B10784944) nih.govnih.govnih.govtriazine derivatives, molecular docking has been instrumental in identifying potential therapeutic targets and explaining observed biological activity. ymerdigital.comnih.gov For instance, studies on related imidazo nih.govnih.govnih.govtriazine compounds have used docking to investigate their binding modes within the active sites of various enzymes. nih.gov While specific docking studies focused solely on 7-Bromoimidazo[2,1-f] nih.govnih.govnih.govtriazine are not extensively documented in publicly available research, the methodologies applied to analogous compounds provide a clear framework for how such an analysis would be conducted.

In a typical molecular docking study of an imidazo[2,1-f] nih.govnih.govnih.govtriazine derivative, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The small molecule, in this case, a derivative of imidazo[2,1-f] nih.govnih.govnih.govtriazine, is then placed into the binding site of the protein using a docking algorithm. The program then explores various conformations and orientations of the ligand, calculating a binding score for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

For example, in studies of similar fused triazine systems, docking has been used to predict binding to enzymes like α-glucosidase and α-amylase, which are relevant in the context of diabetes. nih.gov The binding energies and interaction patterns derived from these simulations help prioritize which derivatives to synthesize and test in the laboratory.

Table 1: Representative Molecular Docking Data for a Related Triazolo[4,3-b] nih.govnih.govnih.govtriazine Derivative with α-Glucosidase

ParameterValueReference
Binding Affinity (kcal/mol)-8.5 nih.gov
Interacting ResiduesASP215, GLU277, ASP352 nih.gov
Hydrogen Bond Interactions2 nih.gov

Note: This data is representative of a related compound and is used for illustrative purposes.

In Silico Screening and Identification of Potential Lead Compounds

In silico screening, also known as virtual screening, is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with experimental high-throughput screening.

The process often begins with a library of thousands or even millions of virtual compounds. These compounds are then docked into the active site of a target protein, and their binding affinities are estimated. The top-scoring compounds are then selected for further investigation. For the imidazo[2,1-f] nih.govnih.govnih.govtriazine scaffold, virtual screening could be employed to explore a wide range of substitutions on the core structure to identify novel derivatives with enhanced activity against a specific target.

While a specific large-scale virtual screening campaign for 7-Bromoimidazo[2,1-f] nih.govnih.govnih.govtriazine is not detailed in the available literature, the principles of such a study are well-established. For example, a virtual screening of 1,2,4-triazine (B1199460) derivatives was used to identify potential inhibitors of α-glucosidase. researchgate.net This study started with a set of designed compounds and used computational methods to predict their antidiabetic potential before synthesis. researchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and properties of molecules. nih.gov These methods can provide valuable information about a molecule's geometry, stability, and reactivity.

For a compound like 7-Bromoimidazo[2,1-f] nih.govnih.govnih.govtriazine, DFT calculations could be used to determine its optimized molecular geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

Analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, which are indicative of sites prone to electrophilic and nucleophilic attack, respectively. This information is invaluable for understanding intermolecular interactions and predicting reaction mechanisms.

Table 2: Representative Quantum Chemical Properties for a Related Imidazo[1,2-a]pyrimidine Derivative

PropertyCalculated ValueReference
HOMO Energy (eV)-6.2 nih.gov
LUMO Energy (eV)-2.5 nih.gov
HOMO-LUMO Gap (eV)3.7 nih.gov

Note: This data is for a related heterocyclic system and serves as an example of the types of parameters calculated.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling can be a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For the synthesis of 7-Bromoimidazo[2,1-f] nih.govnih.govnih.govtriazine and its derivatives, computational modeling could be used to study the regioselectivity of bromination or the cyclization step that forms the triazine ring. Understanding the reaction mechanism in detail can help to optimize reaction conditions, improve yields, and predict the formation of byproducts.

For instance, computational studies on the synthesis of related imidazotriazines have helped to understand the regioselectivity of N-alkylation and subsequent cyclization reactions. nih.gov These studies can rationalize why a particular isomer is formed preferentially, providing insights that are difficult to obtain through experimental means alone.

Future Directions and Research Perspectives

Development of Novel and Green Synthetic Pathways for Imidazotriazines

The synthesis of imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazines has traditionally relied on multi-step procedures. However, the future of its synthesis, and that of its derivatives, lies in the adoption of novel and environmentally benign methodologies. Green chemistry principles are increasingly being integrated into the synthesis of fused N-heterocycles to minimize waste, reduce energy consumption, and utilize less hazardous substances. Current time information in Pasuruan, ID.researchgate.net

Modern synthetic approaches such as microwave-assisted organic synthesis (MAOS) and ultrasound-assisted synthesis have shown considerable promise in accelerating reaction times and improving yields for various heterocyclic systems. nih.govnih.govmdpi.com For instance, microwave irradiation has been effectively used in the solvent-free synthesis of fused 1,2,4-triazines, offering a rapid and efficient alternative to conventional heating methods. nih.gov

Furthermore, the development of one-pot, multi-component reactions (MCRs) represents a significant advancement in the synthesis of complex molecules like imidazotriazines from simple precursors in a single step. organic-chemistry.orgresearchgate.netresearchgate.net These reactions are highly atom-economical and can generate diverse libraries of compounds for biological screening. The Groebke–Blackburn–Bienaymé reaction, for example, provides a greener alternative for synthesizing imidazo[1,2-a]pyridines, a related and structurally similar scaffold. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and direct C-H functionalization, are also being explored for the efficient and selective synthesis of substituted imidazo[1,2-a]pyrazines, a class of compounds closely related to the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine core. nih.gov These methods allow for the late-stage functionalization of the heterocyclic core, which is highly valuable for creating diverse analogs.

A plausible synthetic strategy for 7-Bromoimidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine could involve the initial construction of the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine core followed by a regioselective bromination step. A patent for the synthesis of the related 7-bromopyrrolo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgthiazin-4-amine describes a multi-step synthesis culminating in the bromination of the fused heterocyclic system using a suitable brominating agent. google.com This suggests that direct bromination of the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold is a feasible approach.

Future research will likely focus on combining these green and efficient synthetic techniques to develop robust and scalable routes to 7-Bromoimidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine and its derivatives. The use of recyclable catalysts, such as Brønsted acidic ionic liquids, and solvent-free reaction conditions will be crucial in minimizing the environmental impact of these synthetic processes. nih.gov

Advanced Derivatization Strategies for Enhanced Bioactivity and Selectivity

The 7-bromo substituent on the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold serves as a versatile handle for a wide range of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological activity. Advanced derivatization strategies are crucial for enhancing the potency, selectivity, and pharmacokinetic properties of lead compounds.

One key strategy involves the use of palladium-catalyzed cross-coupling reactions to introduce a variety of substituents at the 7-position. For instance, Suzuki, Stille, and Sonogashira couplings can be employed to introduce aryl, heteroaryl, and alkynyl groups, respectively. These modifications can significantly impact the compound's interaction with its biological target.

Furthermore, nucleophilic aromatic substitution (SNAr) reactions can be utilized to replace the bromo group with various nucleophiles, such as amines, alcohols, and thiols, thereby introducing a diverse array of functional groups. The synthesis of 7-bromo- and 7,8-dibromo-3-tert-butylpyrazolo[5,1-c] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazines highlights the feasibility of introducing bromine atoms which can then be further functionalized. nih.gov

The concept of bioisosteric replacement is another powerful tool in derivatization. organic-chemistry.org This involves replacing the bromine atom with other functional groups that have similar steric and electronic properties, such as a trifluoromethyl group or a cyano group, to fine-tune the compound's biological profile.

Systematic derivatization at other positions of the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine core is also essential for a comprehensive SAR study. For example, modifications at the 2- and 4-positions can significantly influence the compound's activity and selectivity. The synthesis of various substituted imidazo[2,1-c] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine derivatives has demonstrated that modifications at different positions of the fused ring system can lead to potent antimicrobial agents. organic-chemistry.org

The following table provides examples of derivatization strategies that can be applied to the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold:

Derivatization StrategyReagents and ConditionsPotential Functional Groups Introduced
Suzuki CouplingArylboronic acid, Pd catalyst, baseAryl, Heteroaryl
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, baseAlkynyl
Buchwald-Hartwig AminationAmine, Pd catalyst, basePrimary and secondary amines
Nucleophilic Aromatic SubstitutionNucleophile (e.g., R-OH, R-SH, R-NH2)Alkoxy, Thioether, Amino

By systematically applying these advanced derivatization strategies, researchers can generate libraries of novel imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine analogs with improved biological profiles, paving the way for the development of new and effective therapeutic agents.

Integration of Multi-Omics Data in Biological Activity Research

The era of systems biology has ushered in a new paradigm for drug discovery, where the integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic understanding of disease mechanisms and drug action. nih.govacs.orgnih.gov While the application of multi-omics to the study of 7-Bromoimidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine and its derivatives is still in its nascent stages, this approach holds immense potential for elucidating their biological activities.

By analyzing the changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with imidazotriazine compounds, researchers can identify the specific cellular pathways and networks that are modulated. This information is invaluable for understanding the mechanism of action, identifying potential biomarkers for drug response, and discovering novel therapeutic targets. acs.org

For example, if a derivative of 7-Bromoimidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine shows potent anti-cancer activity, a multi-omics approach could reveal that it simultaneously inhibits a key signaling pathway, alters the tumor microenvironment, and induces a specific metabolic reprogramming in cancer cells. This comprehensive view can guide the rational design of combination therapies and help in patient stratification for clinical trials. organic-chemistry.org

The integration of multi-omics data can be particularly powerful when combined with other techniques, such as CRISPR-based genetic screens. elsevierpure.com This allows for the functional validation of targets identified through omics analyses and can help to deconvolve the complex biological responses to drug treatment.

The challenges in integrating and interpreting large and heterogeneous multi-omics datasets are significant. nih.gov However, the development of advanced bioinformatics tools and machine learning algorithms is making this approach increasingly accessible and powerful. elsevierpure.com The future of biological activity research for imidazotriazines will undoubtedly involve the routine application of multi-omics strategies to gain a deeper and more comprehensive understanding of their therapeutic potential.

Rational Design of Next-Generation Imidazotriazine Analogs through Computational Methods

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design of novel molecules with improved potency, selectivity, and pharmacokinetic properties. For the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold, computational methods can be employed to guide the design of next-generation analogs with enhanced therapeutic potential.

Molecular docking is a widely used technique to predict the binding mode of a ligand to its target protein. dntb.gov.uanih.gov By docking derivatives of 7-Bromoimidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine into the active site of a target enzyme or receptor, researchers can gain insights into the key interactions that govern binding affinity and selectivity. This information can then be used to design new analogs with improved binding characteristics. For example, molecular docking studies of 1,2,4-triazine (B1199460) derivatives as inhibitors of human D-amino acid oxidase (h-DAAO) have provided a theoretical basis for the design of new and effective antipsychotics. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net By developing a QSAR model for imidazotriazine derivatives, researchers can predict the activity of new, unsynthesized analogs and prioritize the most promising candidates for synthesis and testing.

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding process and the stability of the complex. nih.gov This can help to refine the binding mode predicted by docking and provide insights into the conformational changes that occur upon ligand binding.

In silico screening of large compound libraries is another powerful application of computational methods. google.commsu.ru By virtually screening libraries of imidazotriazine derivatives against a panel of biological targets, researchers can identify potential hits for a variety of diseases.

The integration of these computational methods into a cohesive drug design workflow can significantly accelerate the discovery and development of new imidazotriazine-based therapeutics. As computational power and algorithm accuracy continue to improve, the role of rational design in the development of next-generation imidazotriazine analogs will only become more prominent.

Exploration of Therapeutic Potential of the Imidazo[2,1-f]Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine Scaffold in Emerging Disease Areas

The versatile imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold has already shown promise in several therapeutic areas, including oncology and inflammation. However, its therapeutic potential extends far beyond these established fields. Future research will undoubtedly explore the application of this scaffold in a variety of emerging disease areas.

Neurodegenerative Diseases: The blood-brain barrier permeability of some imidazotriazine derivatives makes them attractive candidates for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Research into triazine derivatives has already shown potential for neuroprotective effects. Imidazo[1,2-b] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazines have been investigated as GABA(A) α2/3 subtype selective agonists for anxiety treatment, and a patent has been filed for the use of imidazo[5,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazines in treating neurological disorders. nih.gov

Infectious Diseases: The rise of antimicrobial resistance necessitates the development of new classes of antibiotics and antiviral agents. The imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold has been explored for its antimicrobial properties. Furthermore, derivatives of imidazotriazine and the related pyrrolotriazine C-nucleosides have been investigated as potential anti-HCV agents. researchgate.net The related imidazo[1,2-b]pyridazine (B131497) scaffold has also shown promise as a novel drug candidate for the neglected tropical disease eumycetoma.

Metabolic Disorders: The structural similarity of the imidazotriazine core to purines suggests that these compounds may interact with enzymes involved in purine (B94841) metabolism, which are often dysregulated in metabolic disorders such as gout and metabolic syndrome.

Rare and Neglected Diseases: The adaptability of the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold makes it an attractive starting point for drug discovery programs targeting rare and neglected diseases, where there is a significant unmet medical need.

The exploration of the imidazo[2,1-f] Current time information in Pasuruan, ID.researchgate.netorganic-chemistry.orgtriazine scaffold in these emerging disease areas will be driven by a combination of high-throughput screening, rational drug design, and a deeper understanding of the underlying biology of these conditions. The continued investigation of this versatile chemical entity is poised to yield novel therapeutic agents for a wide range of human diseases.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.